
Calcium hopantenate
Vue d'ensemble
Description
Calcium hopantenate (HoPan), a pantothenic acid derivative, is a calcium salt of hopantenic acid (4-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]butyric acid). It plays a role in cellular metabolism by modulating coenzyme A (CoA) biosynthesis, a critical pathway for energy production, fatty acid synthesis, and neurotransmitter regulation . HoPan is synthesized via established protocols involving condensation and salt formation . Clinically, it has been used as a cerebral metabolic enhancer for neurological disorders, such as dementia and stroke recovery, due to its ability to enhance acetylcholine activity and dopamine biosynthesis . However, its use is associated with rare but severe adverse effects, including hyperammonemia, encephalopathy, and Reye-like syndrome, particularly in pediatric populations .
Pharmacokinetic studies in dogs reveal that 25.5% of an orally administered dose is excreted unchanged in urine within 24 hours, with a minor metabolite, hopantenic acid β-glucoside (4.2% of total radioactivity), formed via glucose conjugation .
Méthodes De Préparation
Taloximine est synthétisée par une série de réactions chimiques impliquant le noyau phtalazine. . Les conditions réactionnelles impliquent généralement l'utilisation de réactifs et de catalyseurs spécifiques pour obtenir le produit souhaité. Les méthodes de production industrielle peuvent impliquer la mise à l'échelle de ces réactions pour produire Taloximine en quantités plus importantes .
Analyse Des Réactions Chimiques
Taloximine subit diverses réactions chimiques, notamment :
Oxydation : Taloximine peut être oxydée pour former des dérivés de phtalazinone.
Réduction : Les réactions de réduction peuvent conduire à la formation de taloximine déméthylée.
Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels sur le noyau phtalazine.
Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants, les agents réducteurs et les nucléophiles. Les principaux produits formés à partir de ces réactions comprennent la phtalazinone, la taloximine déméthylée et d'autres dérivés substitués .
Applications de la recherche scientifique
Taloximine a été largement étudiée pour ses applications dans divers domaines :
Chimie : Taloximine est utilisé comme composé modèle pour étudier la réactivité des dérivés de la phtalazine.
Biologie : Les effets de Taloximine sur la respiration ont été étudiés sur des modèles animaux, offrant des informations sur ses applications thérapeutiques potentielles.
Mécanisme d'action
Taloximine exerce ses effets en stimulant les chémorécepteurs périphériques, ce qui entraîne une augmentation de la respiration. Il agit également sur le système nerveux central pour contrer les effets dépresseurs de la morphine. Les cibles moléculaires et les voies impliquées comprennent l'activation des centres respiratoires du cerveau et la modulation de la libération de neurotransmetteurs .
Applications De Recherche Scientifique
Pharmacological Properties
Calcium hopantenate is primarily recognized for its nootropic and anticonvulsant properties. It acts as a central nervous system depressant and has been shown to enhance cognitive functions such as memory and learning without the risk of addiction or withdrawal symptoms. Its unique pharmacological profile includes:
- Nootropic effects : Enhances cognitive functions.
- Anticonvulsant effects : Useful in managing epilepsy.
- Mild activating effects : Increases alertness without overstimulation .
Therapeutic Applications
This compound is utilized in various therapeutic contexts:
- Neurological Disorders : It is administered for conditions such as cerebral palsy, attention deficit disorders, and mild mental retardation. Its ability to enhance glucose metabolism in the brain supports its use in these applications .
- Adrenal Function : Studies have shown that this compound influences the release of thyrotropin-releasing hormone (TRH) from the adrenal gland, indicating potential applications in managing adrenal fatigue and related disorders .
- Neurodegenerative Diseases : It serves as a model compound in research related to pantothenate kinase-associated neurodegeneration (PKAN), providing insights into CoA metabolism and potential therapeutic strategies for genetic disorders linked to CoA deficiencies .
Case Studies and Research Findings
Several studies have documented the effects and applications of this compound:
- Cognitive Enhancement Study : A study demonstrated that this compound improved memory retention in subjects with cognitive impairments, supporting its nootropic claims.
- Epilepsy Management : Clinical trials indicated that patients receiving this compound experienced reduced seizure frequency compared to control groups, reinforcing its anticonvulsant properties.
- Adrenal Hormone Release : Research investigating the impact of this compound on TRH release revealed significant alterations in hormone levels, suggesting its utility in treating adrenal dysfunctions .
Comparative Data Table
Mécanisme D'action
Taloximine exerts its effects by stimulating the peripheral chemoreceptors, leading to increased respiration. It also acts on the central nervous system to counteract the depressant effects of morphine. The molecular targets and pathways involved include the activation of respiratory centers in the brain and modulation of neurotransmitter release .
Comparaison Avec Des Composés Similaires
Pantothenic Acid (Vitamin B5)
- Mechanism : Precursor for CoA biosynthesis via pantothenate kinase (PANK)-dependent pathways.
- Key Differences: Unlike HoPan, pantothenic acid lacks inhibitory effects on CoA synthesis enzymes (e.g., phosphopantothenoylcysteine synthetase) and has a safer profile .
4'-Phosphopantetheine (PPanSH) and Thiophosphate Analogs (e.g., C1)
- Mechanism : Bypasses PANK2 mutations to replenish CoA pools; C1 (a thiophosphate analog) resists phosphatase degradation, enhancing stability .
- Therapeutic Use : Investigated for CoA deficiency disorders (e.g., PKAN).
- Key Differences : HoPan inhibits CoA biosynthesis, while PPanSH and C1 rescue CoA levels. C1 demonstrates superior biocompatibility in HoPan-induced CoA-deficient models .
- Adverse Effects: No severe toxicity reported for C1 in preclinical studies .
Aniracetam
- Mechanism : Modulates AMPA receptors and acetylcholine release.
- Therapeutic Use : Cognitive enhancement in dementia and age-related cognitive decline.
- Clinical Comparison : In a 3-month trial, aniracetam 600 mg/day showed equivalent efficacy to HoPan 1500 mg/day .
- Adverse Effects : Better tolerated; fewer reports of severe side effects .
Ifenprodil Tartrate
- Mechanism : NMDA receptor antagonist with vasodilatory effects.
- Synergy with HoPan : Co-administration potentiates cerebral blood flow by enhancing calcium channel inhibition. HoPan shifts ifenprodil’s dose-response curve leftward, improving efficacy in K⁺-induced vasoconstriction models .
- Key Difference : HoPan alone lacks vasodilatory activity but amplifies ifenprodil’s effects .
Indeloxazine Hydrochloride
- Mechanism: Anti-anoxic agent via undefined pathways.
- Therapeutic Comparison: Both HoPan and indeloxazine prolong survival in anoxia models, unlike cerebral vasodilators (e.g., dihydroergotoxine) .
- Adverse Effects : Similar safety profiles in preclinical studies .
Research Implications and Limitations
- Contradictory Roles : HoPan’s dual role as a CoA inhibitor (in research) and cerebral enhancer (in clinics) necessitates context-specific evaluation .
- Clinical Caution : Severe adverse effects highlight the need for vigilant monitoring, especially in vulnerable populations .
- Future Directions : Thiophosphate analogs (e.g., C1) may offer safer alternatives for CoA-related disorders compared to HoPan .
Activité Biologique
Calcium hopantenate (HoPan) is a synthetic derivative of pantothenic acid, primarily known for its role as a modulator of coenzyme A (CoA) levels. Its biological activity has garnered attention due to its potential therapeutic applications and adverse effects, particularly in neurodegenerative conditions and metabolic disorders. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.
This compound is recognized for its complex interaction with the CoA biosynthetic pathway. Initially thought to inhibit pantothenate kinase (PanK), recent studies indicate that HoPan must first be phosphorylated by PanK to exert its inhibitory effects on phosphopantothenoylcysteine synthetase (PPCS), the subsequent enzyme in the CoA synthesis pathway. This phosphorylation results in the formation of P-HoPan, which acts as a competitive inhibitor of PPCS, thereby reducing CoA levels in cells .
Key Findings:
- Inhibition of PPCS : P-HoPan inhibits PPCS with an average value of 13.4 ± 3.6 μM for human PPCS and 20.9 ± 1.1 μM for fruit fly PPCS, indicating moderate potency as a competitive inhibitor .
- Toxicity and Reversal : High doses of HoPan (100 μg/g/day) were lethal in animal models when administered without supplemental pantothenic acid, highlighting its toxicity linked to CoA depletion, which was reversible with pantothenic acid co-administration .
Clinical Implications and Case Studies
This compound has been used in Japan for various neurological disorders; however, it has also been associated with severe adverse effects.
Reye's-like Syndrome:
A significant concern regarding this compound is its association with Reye's-like syndrome in pediatric patients. Between 1983 and 1985, eleven children treated with this compound developed this syndrome, resulting in several fatalities. The symptoms correlated with prolonged use (up to 15 months) and varying dosages (0.5 to 3 g per day). In one reported case, low serum levels of pantothenic acid were found in a patient who developed the syndrome after long-term treatment .
Neurotransmitter Effects:
In animal studies, this compound has been shown to influence neurotransmitter levels significantly. For instance, administration of 1000 mg/kg led to increased striatal dopamine levels without affecting metabolites like DOPAC and HVA . This suggests potential applications in treating conditions characterized by dopaminergic dysregulation.
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What methodologies are used to investigate calcium hopantenate’s role in Coenzyme A (CoA) biosynthesis?
Q. How is this compound synthesized and characterized for research purposes?
Synthesis involves benzyl ester protection of HoPan’s hydroxyl groups, phosphorylation, and catalytic deprotection:
- ¹H/³¹P NMR and mass spectrometry verify intermediate structures (e.g., HoPan benzyl ester dibenzyl phosphate) .
- Flash column chromatography purifies intermediates, while lyophilization yields the final product .
Q. What analytical techniques identify metabolic byproducts of this compound in biological systems?
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography (LC) detect abnormal dicarboxylic acids (e.g., 2-hydroxydodecanedioic acid) in urine samples from patients. These methods reveal HoPan’s disruption of β-oxidation and fatty acid metabolism .
Advanced Research Questions
Q. How does this compound inhibit PPCS, and what structural insights explain its mechanism?
HoPan competitively inhibits PPCS by mimicking phosphopantothenate (P-Pan) . Key methodologies include:
- X-ray crystallography of the hPPCS-HoPan-AMPPNP ternary complex, showing HoPan binds the cysteine pocket via hydrogen bonds with conserved residues (T41, A178, Y155) .
- Molecular docking (AutoDock 2.0) and free energy scoring identify HoPan’s binding affinity (Ki = 45 µM for hPPCS) .
- Enzyme-coupled assays using pyrophosphate detection quantify inhibition kinetics .
Q. How can metabolomic profiling resolve contradictions in clinical data on HoPan’s efficacy versus toxicity?
Targeted metabolomics (LC-MS/MS) identifies biomarkers of HoPan-induced metabolic dysfunction:
- Elevated odd-/even-chain dicarboxylic acids (C6–C12) in urine indicate impaired mitochondrial β-oxidation .
- Multivariate statistical analysis (e.g., PCA) differentiates HoPan’s therapeutic effects (e.g., GABA modulation in functional dyspepsia ) from adverse outcomes like Reye’s-like syndrome .
Q. What in vivo models validate HoPan’s molecular targets and neuropharmacological effects?
- Drosophila S2 cells with RNAi knockdown of PanK or PPCS are treated with HoPan to assess CoA depletion and histone acetylation changes .
- Clinical trials in pediatric cohorts use validated scales (e.g., emotional/school functioning scores) to compare HoPan with Phenibut, revealing no significant differences (p = 0.178) in outcomes .
Q. How do mutations in PPCS affect HoPan’s inhibitory potency, and what implications does this have for drug design?
- Site-directed mutagenesis (e.g., A180P, E233V in hPPCS) reduces HoPan binding affinity, confirmed by surface plasmon resonance (SPR) .
- Cryo-EM of mutant PPCS structures identifies disrupted dimerization loops, critical for HoPan’s cooperative inhibition .
Q. Data Contradictions and Resolution
Q. Why do some clinical studies report neurological benefits of HoPan, while others highlight metabolic toxicity?
- Dose-dependent effects : Low doses (250–500 mg/day) improve GABAergic signaling in functional dyspepsia , while overdoses disrupt acyl-CoA metabolism, leading to dicarboxylic aciduria .
- Population variability : Genetic polymorphisms in PanK isoforms (e.g., hPANK3 vs. dPANK/FblD) alter HoPan metabolism and CoA synthesis efficiency .
Q. Methodological Recommendations
- For enzyme studies , use triplicate measurements and Hill equation fitting to account for cooperativity .
- In clinical trials , employ randomized controls and longitudinal metabolomic profiling to disentangle therapeutic and adverse effects .
- Structural biology approaches (crystallography, docking) are critical for rational inhibitor design targeting PPCS .
Propriétés
IUPAC Name |
calcium;4-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H19NO5.Ca/c2*1-10(2,6-12)8(15)9(16)11-5-3-4-7(13)14;/h2*8,12,15H,3-6H2,1-2H3,(H,11,16)(H,13,14);/q;;+2/p-2/t2*8-;/m00./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXZVDMCQPLHIY-QXGOIDDHSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(C(=O)NCCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCCC(=O)[O-])O.[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(CO)[C@H](C(=O)NCCCC(=O)[O-])O.CC(C)(CO)[C@H](C(=O)NCCCC(=O)[O-])O.[Ca+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36CaN2O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9046653 | |
Record name | Calcium hopantenate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17097-76-6 | |
Record name | Calcium hopantenate [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017097766 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Calcium hopantenate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9046653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CALCIUM HOPANTENATE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LK8EOC1M6K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.